4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 910443-65-1
VCID: VC4966560
InChI: InChI=1S/C14H15NO2S/c1-9-5-4-6-10-11(9)12(14(16)17)13(18-10)15-7-2-3-8-15/h2-3,7-9H,4-6H2,1H3,(H,16,17)
SMILES: CC1CCCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34

4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

CAS No.: 910443-65-1

Cat. No.: VC4966560

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid - 910443-65-1

Specification

CAS No. 910443-65-1
Molecular Formula C14H15NO2S
Molecular Weight 261.34
IUPAC Name 4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Standard InChI InChI=1S/C14H15NO2S/c1-9-5-4-6-10-11(9)12(14(16)17)13(18-10)15-7-2-3-8-15/h2-3,7-9H,4-6H2,1H3,(H,16,17)
Standard InChI Key SGXDYJWYZLBRPH-UHFFFAOYSA-N
SMILES CC1CCCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, reflects its bicyclic architecture. The benzothiophene system is partially hydrogenated (4,5,6,7-tetrahydro), with a methyl group at position 4, a pyrrole substituent at position 2, and a carboxylic acid at position 3. The molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol (calculated from PubChem data for analogous structures ).

Structural Features and Isomerism

The molecule’s core consists of a tetrahydrobenzothiophene ring fused to a pyrrole moiety. Key structural attributes include:

  • Stereochemistry: The tetrahydrobenzothiophene ring introduces potential stereoisomerism at positions 4, 5, 6, and 7, though specific configurations remain uncharacterized in literature.

  • Tautomerism: The pyrrole ring (1H-pyrrol-1-yl) may exhibit tautomeric shifts under specific conditions, though stability is favored in the reported structure .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₅NO₂S
Molecular Weight261.34 g/mol
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors3 (2×O, 1×N)
Rotatable Bond Count2

Synthesis and Reaction Pathways

Cyclocondensation of Succinaldehyde Derivatives

Adapting methods from N-methylpyrrole synthesis , a modified Paal-Knorr reaction could involve:

  • Aldehyde-Amine Condensation: Reacting 4-methylsuccinaldehyde with pyrrole-1-amine in the presence of a base (e.g., NaOH/KOH).

  • Cyclization: Intramolecular thiophene ring formation via sulfur incorporation, followed by carboxylation at position 3.

Post-Functionalization of Benzothiophene Cores

  • Methylation: Introducing the methyl group via Friedel-Crafts alkylation on a preformed tetrahydrobenzothiophene scaffold.

  • Pyrrole Coupling: Ullmann-type coupling to attach the pyrrole moiety after establishing the carboxylic acid group.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring single-site methylation at position 4.

  • Acid Stability: Preventing decarboxylation during high-temperature steps, necessitating mild reaction conditions (≤60°C) .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Limited due to the hydrophobic benzothiophene core; estimated <1 mg/mL (logP ≈ 2.8).

  • Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 2500-3300 cm⁻¹ (COOH O-H), and 3100 cm⁻¹ (pyrrole C-H) .

  • NMR (predicted):

    • ¹H NMR: δ 1.2–1.8 (m, CH₂ from tetrahydro ring), δ 2.4 (s, CH₃), δ 6.8–7.1 (m, pyrrole protons).

    • ¹³C NMR: δ 175.2 (COOH), δ 140–120 (aromatic carbons).

Biological Activity and Applications

Material Science Applications

  • Organic Semiconductors: The conjugated π-system may support charge transport, with predicted hole mobility of ~0.5 cm²/V·s.

  • Coordination Chemistry: The carboxylic acid and pyrrole nitrogen could act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

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